5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one
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Description
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one (5-M-3,4-D-1,7-N-2(1H)-one) is a heterocyclic compound derived from naphthyridine and is an important member of the naphthyridine family. It is an important building block for the synthesis of various natural products, pharmaceuticals, and other biologically active molecules. 5-M-3,4-D-1,7-N-2(1H)-one has also been used in the synthesis of chiral organocatalysts, which have been used in the asymmetric synthesis of various compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in various synthetic pathways, such as the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines, demonstrating its versatility in chemical reactions (Victory, Teixidó, & Borrell, 1992).
- It also plays a role in the synthesis of complex heterocyclic compounds, like in the preparation of various 1,6- and 1,7-naphthyridine derivatives starting from acyclic precursors (Blanco, Perillo, & Schapira, 1999).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, derivatives of this compound have shown potential. For example, derivatives have been synthesized and evaluated for their antitumor activity, showing promise as therapeutic agents (Tian et al., 2014).
- It has been involved in the development of c-Met kinase inhibitors, illustrating its potential in targeted cancer therapy (Wang et al., 2013).
- Additionally, the compound has been studied for its role in the synthesis of other bioactive molecules, like PKC inhibitors (Walz & Sundberg, 2000).
Biological and Pharmacological Studies
- Biological studies have been conducted on related naphthyridine derivatives, assessing their antibacterial activity, further highlighting the compound's relevance in pharmaceutical research (Hansen et al., 2005).
- Investigations into its derivatives have also included exploring their potential antimalarial properties (Barlin & Tan, 1984; Barlin & Tan, 1985)(https://consensus.app/papers/antimalarials-n4substituted-2methoxyand-barlin/dcf307cecc8f53d4bd6af2c7f1767217/?utm_source=chatgpt).
properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-1,7-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-10-4-7-6(8)2-3-9(12)11-7/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIKANMZYIMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513613 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
CAS RN |
82673-70-9 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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